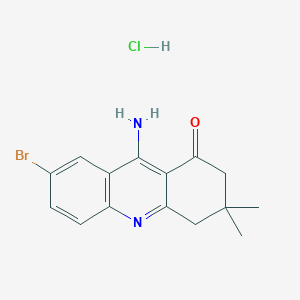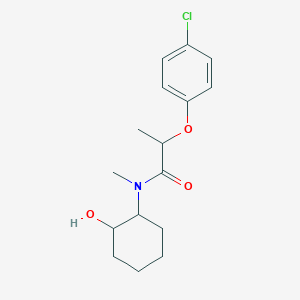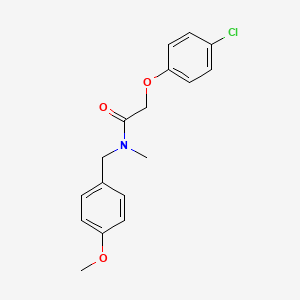
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BRD0705, is a small molecule that has been studied in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In oncology, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In neurology, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurology, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential therapeutic applications in several fields. One limitation is the lack of clinical data, as this compound has not yet been tested in human trials. Another limitation is the potential for off-target effects, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. In oncology, future studies could focus on the development of combination therapies using this compound and other anticancer agents. In neurology, future studies could focus on the development of this compound derivatives with improved neuroprotective effects. In infectious diseases, future studies could focus on the development of this compound analogs with increased potency and selectivity. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for several diseases.
Synthesemethoden
The synthesis of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride involves several steps, including the reaction of 3,4-dihydro-1(2H)-acridinone with bromine and subsequent reaction with ammonia. The final product is obtained by reacting the intermediate compound with hydrochloric acid. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been studied for its potential therapeutic applications in several fields, including oncology, neurology, and infectious diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to have antiviral activity against several viruses, including Zika and dengue viruses.
Eigenschaften
IUPAC Name |
9-amino-7-bromo-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O.ClH/c1-15(2)6-11-13(12(19)7-15)14(17)9-5-8(16)3-4-10(9)18-11;/h3-5H,6-7H2,1-2H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVCDBUTRGPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C(C=C3)Br)C(=C2C(=O)C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5418068.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5418082.png)
![6-ethoxy-2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5418087.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5418090.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-oxo-L-prolinamide](/img/structure/B5418094.png)

![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)